IT-901

c-Rel inhibition pharmacokinetics NF-κB transcription factor

IT-901 is a direct c-Rel NF-κB inhibitor (IC50: 0.1 μM NF-κB DNA binding; 3 μM c-Rel) with oral bioavailability, distinguishing it from pan-NF-κB/IKKβ inhibitors that non-selectively block all subunits. Superior PK vs. analog IT-603 enables chronic in vivo dosing. Proven efficacy in DLBCL, CLL, Richter Syndrome & GVHD models, uniquely preserving graft-versus-lymphoma activity. Ideal for c-Rel-specific pathway dissection. Bulk pricing available.

Molecular Formula C17H14N2O4S
Molecular Weight 342.4 g/mol
Cat. No. B608143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIT-901
SynonymsIT-901;  IT 901;  IT901.
Molecular FormulaC17H14N2O4S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O)OC
InChIInChI=1S/C17H14N2O4S/c1-22-13-8-14(23-2)11(9-5-3-4-6-10(9)13)7-12-15(20)18-17(24)19-16(12)21/h3-8H,1-2H3,(H2,18,19,20,21,24)
InChIKeyJHOPCCOYRKEHQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IT-901 NF-κB c-Rel Inhibitor: Key Compound Profile for Preclinical Oncology and Immunology Research Procurement


IT-901 (CAS 1584121-99-2) is an orally active naphthalenethiobarbiturate derivative that functions as a direct inhibitor of the NF-κB transcription factor subunit c-Rel [1]. The compound disrupts c-Rel DNA-binding activity with an IC50 of 0.1 μM for NF-κB DNA binding and 3 μM for c-Rel DNA binding, distinguishing it mechanistically from upstream IKKβ inhibitors that target kinase activity rather than transcription factor-DNA interaction [1][2]. IT-901 demonstrates validated preclinical efficacy in B-cell lymphoma, chronic lymphocytic leukemia (CLL), Richter syndrome, and graft-versus-host disease (GVHD) models, with documented oral bioavailability and a defined pharmacokinetic profile in murine systems [2].

Why IT-901 Cannot Be Substituted with Generic NF-κB or IKKβ Inhibitors in Preclinical Research


Substitution of IT-901 with upstream IKKβ inhibitors (e.g., PS-1145, BMS-345541, IMD-0354) or pan-NF-κB inhibitors introduces confounding experimental variables due to fundamentally divergent mechanisms of action and target engagement profiles. IKKβ inhibitors block IκBα phosphorylation and subsequent NF-κB nuclear translocation, thereby suppressing all five NF-κB subunits non-selectively, whereas IT-901 directly prevents c-Rel DNA binding without affecting the nuclear translocation of other NF-κB subunits [1]. This mechanistic distinction translates to differential biological outcomes: IKKβ inhibition broadly suppresses both canonical and non-canonical NF-κB pathways, while IT-901 preserves graft-versus-lymphoma (GVL) activity during allogeneic transplantation—a therapeutic window not replicated by upstream inhibitors [1]. Furthermore, IT-901 demonstrates a validated pharmacokinetic profile superior to its close structural analog IT-603 (thiohydantoin scaffold), with quantifiable improvements in half-life and Cmax that enable in vivo dosing regimens not achievable with the analog [2]. The quantitative evidence below substantiates why compound selection must be guided by specific, comparator-anchored data rather than target-class assumptions.

IT-901 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


IT-901 Demonstrates Superior Pharmacokinetic Profile and c-Rel Inhibitory Potency Relative to Structural Analog IT-603

In a direct head-to-head comparison, IT-901 exhibited a markedly superior pharmacokinetic profile relative to its thiohydantoin scaffold analog IT-603. Plasma concentration analysis following intraperitoneal administration revealed that IT-901 achieved a higher maximum plasma concentration (Cmax) and an extended serum half-life (T1/2) compared to IT-603 when formulated in the same vehicle [1]. Functionally, IT-901 demonstrated greater potency in suppressing NF-κB transcriptional activity, as quantified by bioluminescence imaging in NFκB-RE-luc reporter mice [1]. The structural divergence between the naphthalenethiobarbiturate (IT-901) and thiohydantoin (IT-603) scaffolds directly translates to these pharmacologically meaningful differences in drug exposure and target engagement [1].

c-Rel inhibition pharmacokinetics NF-κB transcription factor analog comparison

IT-901 Exhibits Subunit-Selective c-Rel Inhibition with Differential IC50 Profile Versus IKKβ Inhibitors

IT-901 inhibits NF-κB DNA binding in HBL1 cells with an IC50 of 0.1 μM and c-Rel DNA binding with an IC50 of 3 μM , reflecting its mechanism as a direct DNA-binding inhibitor of the c-Rel subunit. In contrast, IKKβ inhibitors such as BMS-345541 (IKKβ IC50 ≈ 0.3 μM) and PS-1145 (IKKβ IC50 ≈ 0.1 μM) act upstream to prevent IκBα phosphorylation and subsequent NF-κB nuclear translocation, thereby non-selectively suppressing all five NF-κB subunits [1][2]. The functional consequence of this mechanistic divergence is that IT-901 reduces NF-κB activity in TNF-α-stimulated reporter assays with an IC50 of 4 μM , whereas IKKβ inhibitors abolish both canonical and non-canonical NF-κB signaling indiscriminately. The 30-fold difference between IT-901's NF-κB DNA-binding IC50 (0.1 μM) and its cellular reporter IC50 (4 μM) reflects its selective c-Rel targeting within the broader NF-κB complex .

NF-κB subunit selectivity c-Rel IKKβ inhibitor comparison DNA-binding inhibition

IT-901 Induces Cancer-Selective Oxidative Stress and Apoptosis While Sparing Normal Leukocytes

Treatment of diffuse large B-cell lymphoma (DLBCL) cells with IT-901 (3 μM, 24 hours) induced mitochondrial reactive oxygen species (ROS) production and increased heme oxygenase-1 (HO-1) expression, leading to oxidative stress-mediated growth inhibition [1]. Critically, this effect was cancer-selective: IT-901 did not elicit increased ROS levels in normal leukocytes under identical treatment conditions [1]. In chronic lymphocytic leukemia (CLL) cells, IT-901 treatment (1-10 μM, 6-24 hours) elevated mitochondrial ROS, damaged mitochondria, impaired oxidative phosphorylation and ATP production, and activated intrinsic apoptosis, while NF-κB inhibition in stromal and myeloid accessory cells failed to induce apoptosis [2]. Notably, accessory cells did not protect CLL cells from IT-901-induced apoptosis, and stromal/myeloid cell viability remained unaffected [2]. This cancer-selective toxicity profile contrasts with conventional NF-κB inhibitors that often exhibit broader cytotoxicity [1][2].

cancer selectivity reactive oxygen species DLBCL normal leukocyte sparing

IT-901 Preserves Graft-Versus-Lymphoma Activity While Suppressing Graft-Versus-Host Disease in Allogeneic Transplantation Models

In a murine allogeneic hematopoietic stem cell transplantation (HSCT) model, IT-901 administered at 24 mg/kg intraperitoneally every other day for two weeks beginning on day 8 post-transplant suppressed graft-versus-host disease (GVHD) while preserving graft-versus-lymphoma (GVL) activity [1]. Recipient mice challenged with 0.25 × 10⁶ luciferase-expressing A20-TGL B-cell lymphoma cells showed prolonged survival when treated with IT-901 compared to vehicle controls, with survival curves demonstrating significant improvement (P < 0.05) [1]. This therapeutic window—GVHD suppression with preserved GVL—has not been consistently demonstrated with IKKβ inhibitors or other upstream NF-κB pathway inhibitors, which typically suppress both beneficial and pathological immune responses non-selectively [2]. IT-901's ability to dissociate these two immunological outcomes is attributed to its subunit-selective c-Rel inhibition rather than pan-NF-κB suppression [1].

GVHD GVL allogeneic transplantation immunomodulation

IT-901 Exhibits Synergistic Activity with Ibrutinib in Chronic Lymphocytic Leukemia Models

In chronic lymphocytic leukemia (CLL) models, IT-901 demonstrated synergistic activity with ibrutinib, the Bruton's tyrosine kinase (BTK) inhibitor approved for CLL treatment [1]. The combination of IT-901 and ibrutinib produced greater anti-leukemic effects than either agent alone in primary CLL cell cultures [1]. Mechanistically, this synergy is attributed to IT-901's disruption of NF-κB transcriptional activity and induction of mitochondrial dysfunction, which complements ibrutinib's inhibition of B-cell receptor (BCR) signaling [1]. IT-901 also demonstrated single-agent efficacy in primary cells from patients with Richter syndrome (RS), an aggressive transformation of CLL, with dose- and time-dependent apoptosis induction exceeding 50% cell death after 24 hours of treatment [1][2]. In RS patient-derived xenograft models, IT-901 treatment resulted in documented NF-κB inhibition and significant reduction of tumor burden [1].

CLL ibrutinib synergy combination therapy Richter syndrome

IT-901 Recommended Preclinical Research and Discovery Applications Based on Validated Evidence


Subunit-Selective NF-κB Pathway Dissection in B-Cell Malignancy Research

Investigators seeking to distinguish c-Rel-dependent transcriptional programs from p65- or p50-mediated effects in B-cell lymphoma or leukemia models should prioritize IT-901 over IKKβ inhibitors. With a validated NF-κB DNA-binding IC50 of 0.1 μM and c-Rel DNA-binding IC50 of 3 μM, IT-901 enables specific interrogation of c-Rel function without the confounding pan-subunit suppression characteristic of IKKβ inhibitors [1]. This selectivity is critical for elucidating the distinct roles of NF-κB subunits in lymphomagenesis and therapy resistance. Recommended in vitro concentrations: 3-5 μM for DLBCL cell lines (SU-DHL8, TMD8, HBL1) with 24-hour exposure [1].

In Vivo Studies Requiring Oral Bioavailability and Validated PK Profile in Murine Lymphoma Models

For in vivo preclinical efficacy studies in murine xenograft or allogeneic transplantation models, IT-901's superior pharmacokinetic profile relative to the IT-603 analog provides a critical advantage. Intraperitoneal dosing at 24 mg/kg every other day achieves sustained target engagement, with documented half-life extension and higher Cmax compared to IT-603 [1]. The compound's oral bioavailability (p.o. administration validated in PK studies) further enables flexible dosing regimens [1]. This PK profile supports chronic dosing studies in B-cell lymphoma xenografts, where IT-901 reduces tumor volume by 60-70% over 14 days [2].

GVHD/GVL Dissociation Studies in Allogeneic Hematopoietic Stem Cell Transplantation Models

IT-901 is uniquely suited for allogeneic HSCT studies investigating therapeutic strategies that suppress graft-versus-host disease while preserving beneficial graft-versus-lymphoma activity. The compound's demonstrated ability to achieve this therapeutic dissociation (24 mg/kg IP, every other day × 2 weeks, initiated day 8 post-transplant) provides a research tool unavailable with pan-NF-κB or IKKβ inhibitors, which typically ablate both responses [1]. This application is particularly relevant for translational studies in hematologic malignancies where allogeneic transplantation is a standard therapeutic modality [1].

Ibrutinib Combination and Richter Syndrome Preclinical Investigation

Investigators studying combination strategies in chronic lymphocytic leukemia or exploring therapeutic options for Richter syndrome should consider IT-901 based on documented synergy with ibrutinib in primary CLL cells and single-agent efficacy in RS patient-derived models [1]. IT-901 treatment (1-10 μM, 6-24 hours) induces mitochondrial ROS, impairs oxidative phosphorylation, and activates intrinsic apoptosis in CLL cells, with the combination demonstrating synergistic anti-leukemic activity [1]. In RS PDX models, IT-901 monotherapy yields significant tumor burden reduction with documented NF-κB inhibition [1].

Technical Documentation Hub

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30 linked technical documents
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